(2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone
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Overview
Description
(2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone is a chemical compound that belongs to the class of organic compounds known as phenylmethanones. These compounds are characterized by the presence of a phenyl group attached to a methanone group. This particular compound is notable for its two hydroxyl groups and two methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone typically involves the reaction of 2,6-dihydroxy-4-methylbenzaldehyde with 2-methylphenylmagnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
(2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dihydroxyphenyl)(2-methylphenyl)methanone
- (2,4-Dihydroxy-3-methylphenyl)(2-methylphenyl)methanone
- (2,6-Dihydroxy-4-methylphenyl)(4-methylphenyl)methanone
Uniqueness
(2,6-Dihydroxy-4-methylphenyl)(2-methylphenyl)methanone is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to participate in a variety of chemical reactions and exhibit a range of biological effects that may not be observed in similar compounds.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2,6-dihydroxy-4-methylphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-9-7-12(16)14(13(17)8-9)15(18)11-6-4-3-5-10(11)2/h3-8,16-17H,1-2H3 |
InChI Key |
YQMBGZHMGROJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2O)C)O |
Origin of Product |
United States |
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